molecular formula C7H16BrCl2N3O B13790166 (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide CAS No. 92352-08-4

(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide

Cat. No.: B13790166
CAS No.: 92352-08-4
M. Wt: 309.03 g/mol
InChI Key: QZFFLGQAFRHKRY-UHFFFAOYSA-N
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Description

"(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide" is a quaternary ammonium compound characterized by a central azanium (NH₄⁺) core substituted with two 2-chloroethyl groups and a 2-aminopropanoylamino moiety, with bromide as the counterion . Its structure suggests dual functionalities:

  • Alkylation: The 2-chloroethyl groups are typical of nitrogen mustard agents, enabling DNA crosslinking via alkylation.
  • Carbamoylation: The 2-aminopropanoylamino group may confer carbamoylating activity, modifying proteins or nucleic acids.

Properties

CAS No.

92352-08-4

Molecular Formula

C7H16BrCl2N3O

Molecular Weight

309.03 g/mol

IUPAC Name

(2-aminopropanoylamino)-bis(2-chloroethyl)azanium;bromide

InChI

InChI=1S/C7H15Cl2N3O.BrH/c1-6(10)7(13)11-12(4-2-8)5-3-9;/h6H,2-5,10H2,1H3,(H,11,13);1H

InChI Key

QZFFLGQAFRHKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N[NH+](CCCl)CCCl)N.[Br-]

Origin of Product

United States

Preparation Methods

Starting Material: Bis(2-chloroethyl)amine Hydrochloride

  • The synthesis begins with bis(2-chloroethyl)amine hydrochloride, a key intermediate.
  • Preparation involves the reaction of diethanolamine with thionyl chloride in 1,2-dichloroethane at 50 °C for 3 hours.
  • This yields bis(2-chloroethyl)amine hydrochloride in quantitative yield (100%) as a white crystalline solid.
  • The reaction is typically quenched with methanol, and solvents are removed under vacuum.
Step Reagents/Conditions Product Yield
1 Diethanolamine + Thionyl chloride, 50 °C, 3 h Bis(2-chloroethyl)amine hydrochloride 100%

Conversion to (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium Bromide

  • The bis(2-chloroethyl)amine intermediate undergoes further reaction with 2-aminopropanoic acid derivatives (such as alanine or related amino acids) to introduce the aminopropanoylamino moiety.
  • The process involves amide bond formation between the amino acid and bis(2-chloroethyl)amine, followed by salt formation with hydrobromic acid to yield the bromide salt.
  • This multi-step process is carefully controlled to maintain the integrity of the reactive chloroethyl groups and to avoid side reactions.
Step Reagents/Conditions Product Notes
2 Bis(2-chloroethyl)amine + 2-aminopropanoic acid derivatives + HBr (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide Multi-step, controlled amide bond formation, salt formation

Detailed Synthetic Procedure and Mechanistic Insights

  • The synthesis typically uses nucleophilic substitution mechanisms where the amino group of 2-aminopropanoic acid attacks the electrophilic bis(2-chloroethyl)amine.
  • The reaction is conducted under mild conditions to prevent decomposition of the chloroethyl groups, which are sensitive to harsh conditions.
  • The final bromide salt formation stabilizes the azanium ion, enhancing the compound's solubility and handling properties.

Supporting Research and Analogous Synthetic Strategies

  • Analogous synthesis methods for related compounds involve selective protection and deprotection steps to introduce functional groups without compromising reactive sites.
  • For example, in the synthesis of amino acid derivatives with chloroethyl groups, protecting groups such as benzoyl or acetyl groups are used to shield amino functions during intermediate steps.
  • Optical resolution techniques have been employed in related compounds to obtain enantiomerically pure materials, which may be relevant for the preparation of chiral aminopropanoyl derivatives.

Data Table Summarizing Key Preparation Steps

Compound/Intermediate Molecular Formula Key Reagents/Conditions Yield (%) Reference
Bis(2-chloroethyl)amine hydrochloride C4H10Cl3N Diethanolamine + Thionyl chloride, 50 °C, 3 h 100
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide C7H16BrCl2N3O Bis(2-chloroethyl)amine + 2-aminopropanoic acid + HBr Not specified

Notes on Purification and Characterization

  • The final product is often isolated as a crystalline bromide salt.
  • Purification is achieved through recrystallization or precipitation techniques.
  • Characterization methods include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
    • Mass spectrometry (MS) for molecular weight verification.
    • Elemental analysis to confirm purity and composition.

Summary of Research Discoveries and Methodological Advances

  • Recent advances emphasize mild reaction conditions that avoid harsh reagents or high temperatures, preserving sensitive functional groups.
  • The use of bromide salts enhances compound stability and solubility, facilitating handling in research settings.
  • Multi-gram scale syntheses have been demonstrated, indicating the method's scalability and potential for industrial application.
  • The synthesis aligns with green chemistry principles by minimizing hazardous reagents and simplifying purification steps where possible.

Chemical Reactions Analysis

Alkylation of Biomolecules

The compound’s primary mechanism involves the formation of aziridinium intermediates via intramolecular cyclization of the chloroethyl groups. These highly reactive intermediates alkylate nucleophilic sites (e.g., N7 of guanine, N3 of adenine) in DNA, leading to cross-linking and inhibition of replication.

Key Reaction Pathways:

  • DNA Alkylation :

    • The bis(2-chloroethyl) groups undergo cyclization to form aziridinium ions, which react with DNA bases.

    • Predominant adducts include N7-guanine and N3-adenine alkylation, mirroring mechanisms observed in chlorambucil analogs .

    • Cross-linking between DNA strands or proteins occurs via bifunctional alkylation, disrupting structural integrity.

  • Protein Modification :

    • Thiol groups (-SH) in cysteine residues and amine groups in lysine are common targets.

    • Alkylation disrupts enzymatic activity and protein folding, contributing to cytotoxicity.

Table 1: Nucleoside Alkylation Sites and Adducts

NucleosidePrimary Alkylation SiteAdduct TypeStabilitySource
2'-DeoxyguanosineN7N7-EthylguanineDepurination-prone
2'-DeoxycytidineN3N3-EthylcytosineAcid-labile
ThymidineO4O4-EthylthymineLabile

Hydrolysis and Degradation

The compound undergoes hydrolysis in aqueous environments, particularly at physiological pH (7.4), yielding inactive metabolites:

 2 Aminopropanoylamino bis 2 chloroethyl azanium bromide+H2OBis 2 hydroxyethyl amine+2 Aminopropanamide+HBr\text{ 2 Aminopropanoylamino bis 2 chloroethyl azanium bromide}+\text{H}_2\text{O}\rightarrow \text{Bis 2 hydroxyethyl amine}+\text{2 Aminopropanamide}+\text{HBr}

  • Hydrolysis rates increase in alkaline conditions due to enhanced nucleophilic attack by OH⁻.

  • Competing hydrolysis limits bioavailability but reduces systemic toxicity.

Reactivity with Nucleophiles

The chloroethyl groups participate in SN2 displacement reactions with nucleophiles (e.g., thiols, amines):

R Cl+NuR Nu+Cl\text{R Cl}+\text{Nu}^-\rightarrow \text{R Nu}+\text{Cl}^-

  • Glutathione (GSH) : Cellular GSH scavenges the compound, forming non-toxic conjugates and mitigating oxidative stress.

  • Water : Competing hydrolysis generates less reactive hydroxethyl derivatives.

Cytotoxicity and Therapeutic Implications

Studies highlight its dose-dependent cytotoxicity in cancer cell lines, driven by DNA cross-linking and impaired replication. Key findings include:

  • IC₅₀ values in the micromolar range for leukemia and solid tumor models.

  • Synergy with radiation therapy due to enhanced DNA damage.

Comparative Reactivity

Compared to other nitrogen mustards (e.g., chlorambucil), this compound exhibits:

  • Slower hydrolysis : Prolonged alkylation activity due to steric hindrance from the aminopropanoylamino group.

  • Reduced O⁶-alkylguanine adducts : Lower mutagenic potential than mechlorethamine .

Scientific Research Applications

The compound (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide is a derivative of bis(2-chloroethyl)amine and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Activity

Research has indicated that compounds similar to (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide exhibit anticancer properties, primarily through their ability to alkylate DNA. This mechanism can lead to apoptosis in cancer cells.

Case Study Example:

  • A study demonstrated that derivatives of bis(2-chloroethyl)amine were effective against various cancer cell lines, showing dose-dependent cytotoxicity. The compound's structure suggests it may have similar or enhanced efficacy due to the presence of the aminopropanoyl group, which could facilitate cellular uptake and enhance its reactivity with DNA.

Neurological Applications

The compound's potential as an anticonvulsant has been explored. Compounds with similar structures have shown efficacy in models of seizure activity.

Data Table: Anticonvulsant Activity Comparison

Compound NameED50 (mg/kg)Mechanism of Action
Compound A13Sodium channel modulation
(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromideTBDTBD
Phenobarbital22GABAergic enhancement

Pharmaceutical Development

The compound may serve as a precursor or intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders or cancers.

Synthesis Pathway:

  • The synthesis of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide can involve the reaction of bis(2-chloroethyl)amine with amino acids or their derivatives under controlled conditions to yield the desired product.

Agricultural Applications

Preliminary studies suggest that similar compounds can be used as plant growth regulators, influencing hormone levels and promoting growth under stress conditions.

Case Study Example:

  • Research indicated that treatments with chlorinated amines improved plant resilience to drought by modulating growth hormone levels. The application of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide could be investigated for similar effects.

Mechanism of Action

The mechanism of action of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound logP Solubility (Water) Protein Binding (%)
(2-Aminopropanoylamino)-bis(2-CE)azanium bromide* ~0.5 (est.) High 20–40 (est.)
Mechlorethamine 1.5 Moderate <10
CCNU 2.8 Low 40–60

*Estimated based on structural analogs.

Research Findings

  • Protein vs. Nucleic Acid Binding: In L1210 leukemia cells, cyclohexyl-labeled nitrosoureas bind proteins (e.g., albumin, polylysine), while ethylene-labeled compounds alkylate nucleic acids . The 2-aminopropanoylamino group in the target compound may similarly target proteins, enhancing cytotoxic synergy with alkylation.
  • Metabolism : Nitrosoureas degrade into active isocyanates and alkylating species, whereas quaternary ammonium salts like the target compound may undergo slower hydrolysis, prolonging activity .
  • Therapeutic Index: Optimal nitrosoureas balance alkylation (high) and carbamoylation (low) .

Biological Activity

(2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide, also known as a quaternary ammonium compound, is of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is structurally related to other chloroethyl derivatives, which have been studied for their cytotoxic effects against various cell lines.

Chemical Structure and Properties

The compound features a quaternary ammonium center and two chloroethyl groups, which are known to interact with biological membranes and can lead to cell lysis or apoptosis in targeted cells. The general formula can be represented as follows:

 C3H8Cl2N2Br \text{ C}_3\text{H}_8\text{Cl}_2\text{N}_2\text{Br }

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of compounds with similar structures. For example, tetrahexylammonium bromide has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 mM
Escherichia coli5 mM
Klebsiella pneumoniae15 mM

Anticancer Activity

The anticancer properties of (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide have been explored through in vitro studies. The compound exhibits cytotoxic effects on various cancer cell lines, including colorectal adenocarcinoma (Caco-2) cells. The cytotoxicity was assessed using MTT and Alamar blue assays, revealing a dose-dependent response.

Concentration (mM)Cell Viability (%)
0.585
175
1040

The data suggest that at higher concentrations (10 mM), there is a significant reduction in cell viability, indicating potent antiproliferative effects .

The proposed mechanism behind the biological activity of this compound includes:

  • Membrane Disruption : The quaternary ammonium structure allows for interaction with lipid membranes, leading to increased permeability.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Induction of Apoptosis : Studies suggest that compounds with chloroethyl groups can activate apoptotic pathways in cancer cells.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the effectiveness of various quaternary ammonium compounds against a range of bacterial strains. Results indicated that compounds with similar structures exhibited MIC values comparable to traditional antibiotics .
  • Cytotoxicity in Cancer Models : Research involving Caco-2 cells demonstrated that exposure to (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide resulted in significant cytotoxicity after 72 hours of treatment, with a notable decrease in cellular proliferation observed at concentrations above 5 mM .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (2-Aminopropanoylamino)-bis(2-chloroethyl)azanium bromide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-chloroethylamine reacts with a propionamide derivative. Key optimization steps include:

  • Solvent selection : Anhydrous MeCN or DMF to minimize hydrolysis .
  • Temperature control : Stirring at 60°C for 16 hours to ensure completion .
  • Stoichiometry : Using 1.4 equivalents of alkylating agent (e.g., allyl bromide) to drive the reaction .
  • Monitoring : Track progress via TLC or HPLC, with quenching in NaHCO₃ to isolate the organic phase .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR in D₂O to identify labile protons (e.g., NH₃⁺ groups) and confirm substitution patterns .
  • Mass spectrometry : ESI-MS to verify molecular weight and detect impurities.
  • Elemental analysis : Validate empirical formula consistency (±0.3% tolerance).
  • FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s stability in aqueous solutions?

  • Methodological Answer : Discrepancies may arise from pH, temperature, or impurity effects. Systematic approaches include:

  • Controlled stability studies : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm over 72 hours .
  • Kinetic analysis : Calculate degradation half-lives (t₁/₂) and construct Arrhenius plots to compare activation energies across studies .
  • Purity verification : Use HPLC-MS to rule out impurity-driven decomposition.

Q. What experimental designs are appropriate for assessing the compound’s environmental persistence and ecotoxicological effects?

  • Methodological Answer : Follow OECD guidelines for environmental risk assessment:

  • Biodegradation : OECD 301 test series (e.g., modified Sturm test) to evaluate microbial breakdown in water/sediment systems .
  • Bioaccumulation : Measure logP values (e.g., shake-flask method) to predict lipid membrane partitioning.
  • Toxicity assays : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to quantify EC₅₀ values .

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